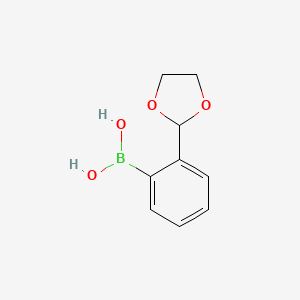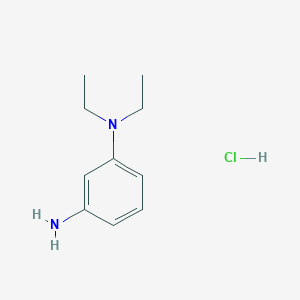
N,N-Diethyl-1,3-benzenediamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-1,3-benzenediamine Hydrochloride: is an organic compound with the molecular formula C10H17ClN2 . It is a derivative of benzenediamine, where the amino groups are substituted with diethyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-Diethyl-1,3-benzenediamine Hydrochloride typically begins with 1,3-benzenediamine.
Alkylation Reaction: The 1,3-benzenediamine undergoes an alkylation reaction with diethyl sulfate or diethyl bromide in the presence of a base such as sodium hydroxide. This reaction introduces the diethyl groups to the amino groups, forming N,N-Diethyl-1,3-benzenediamine.
Hydrochloride Formation: The resulting N,N-Diethyl-1,3-benzenediamine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-1,3-benzenediamine Hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine, 1,3-benzenediamine.
Substitution: The compound can participate in substitution reactions, where the diethyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 1,3-benzenediamine.
Substitution: Various substituted benzenediamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a stabilizer in polymer chemistry.
Biology:
- Employed in biochemical assays to detect the presence of certain enzymes.
Medicine:
- Investigated for potential use in pharmaceuticals due to its structural similarity to certain bioactive compounds.
Industry:
- Utilized in the production of rubber chemicals and antioxidants.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1,3-benzenediamine Hydrochloride involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for specific enzymes, leading to measurable changes that can be detected. Its diethyl groups provide steric hindrance, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
- N,N-Diethyl-1,4-benzenediamine Hydrochloride
- N,N-Dimethyl-1,3-benzenediamine Hydrochloride
- N,N-Diethyl-1,2-benzenediamine Hydrochloride
Comparison:
- N,N-Diethyl-1,3-benzenediamine Hydrochloride is unique due to the position of the amino groups on the benzene ring, which affects its chemical reactivity and applications.
- N,N-Diethyl-1,4-benzenediamine Hydrochloride has the amino groups in the para position, leading to different reactivity and uses.
- N,N-Dimethyl-1,3-benzenediamine Hydrochloride has methyl groups instead of diethyl groups, resulting in different steric and electronic effects.
- N,N-Diethyl-1,2-benzenediamine Hydrochloride has the amino groups in the ortho position, which also influences its chemical behavior.
Properties
Molecular Formula |
C10H17ClN2 |
|---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
3-N,3-N-diethylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-12(4-2)10-7-5-6-9(11)8-10;/h5-8H,3-4,11H2,1-2H3;1H |
InChI Key |
LRIGFNPESLQKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


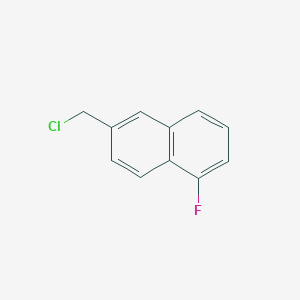
![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)

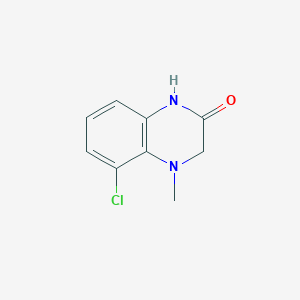

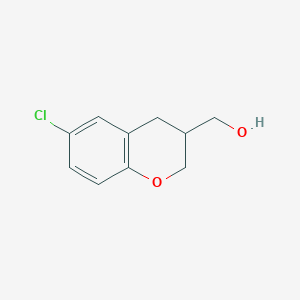
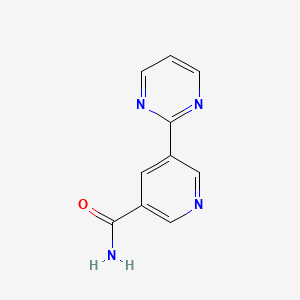
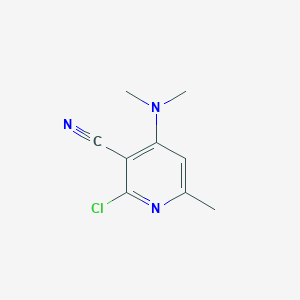
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
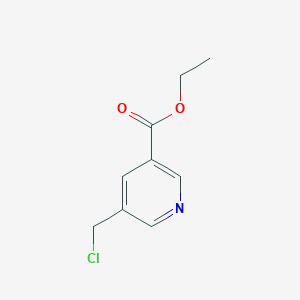
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)

